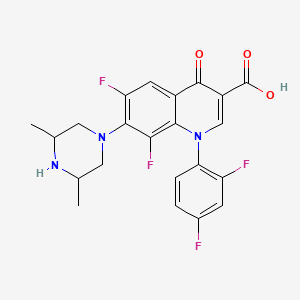
3-(4-bromophenyl)-1H-quinazoline-2,4-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-1H-quinazoline-2,4-dithione: is an organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring system substituted with a 4-bromophenyl group and two thioketone groups at positions 2 and 4. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-1H-quinazoline-2,4-dithione typically involves the reaction of 4-bromoaniline with carbon disulfide and a suitable base to form the intermediate 4-bromophenyl isothiocyanate. This intermediate is then reacted with anthranilic acid under reflux conditions to yield the desired quinazoline-2,4-dithione derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioketone groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thioketone groups can yield the corresponding thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-(4-bromophenyl)-1H-quinazoline-2,4-dithione is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(4-bromophenyl)-1H-quinazoline-2,4-dithione involves its interaction with various molecular targets, including enzymes and receptors. The compound’s thioketone groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the bromophenyl group can enhance the compound’s binding affinity to specific receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 4-(4-bromophenyl)-thiazol-2-amine derivatives
Comparison: Compared to these similar compounds, 3-(4-bromophenyl)-1H-quinazoline-2,4-dithione is unique due to the presence of the quinazoline ring system and the thioketone groups. These structural features contribute to its distinct chemical reactivity and biological activity. For instance, the thioketone groups provide additional sites for chemical modification and interaction with biological targets, enhancing its potential as a therapeutic agent.
特性
CAS番号 |
676154-37-3 |
|---|---|
分子式 |
C14H9BrN2S2 |
分子量 |
349.3 g/mol |
IUPAC名 |
3-(4-bromophenyl)-1H-quinazoline-2,4-dithione |
InChI |
InChI=1S/C14H9BrN2S2/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) |
InChIキー |
FCGNICFSHPSZJU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=S)N(C(=S)N2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-](/img/structure/B12910930.png)




![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-](/img/structure/B12910952.png)
![5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12910954.png)

![6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12910959.png)
